Phosphoryl chloride, pyro
Description
Contextualization within Advanced Inorganic Phosphorus Chemistry
Pyrophosphoryl chloride is a prominent member of the phosphorus oxychloride family, which also includes phosphoryl chloride (POCl₃) and metaphosphoryl chloride (PO₂Cl). atomistry.com Its chemistry is characterized by the presence of the P-O-P bond, which is susceptible to cleavage by nucleophiles, making it an effective phosphorylating agent. This property is central to its role in the synthesis of other organophosphorus compounds. chemimpex.com
The compound serves as an important intermediate in various reactions. For instance, it is proposed to be an intermediate in the chlorination of alcohols by phosphoryl chloride. wikipedia.org It also plays a crucial role in Vilsmeier-Haack formylation reactions, where it is used to activate the formylating agent. wikipedia.orgtandfonline.com
Historical Trajectories and Modern Perspectives in Pyrophosphoryl Chloride Research
The first preparation of pyrophosphoryl chloride was reported in 1871 by Geuther and Michaelis, who synthesized it by the oxidation of phosphorus trichloride (B1173362) with nitrogen dioxide. google.com Over the years, various other synthetic methods have been developed. These include the partial hydrolysis of phosphoryl chloride, the reaction of phosphorus pentoxide with phosphorus pentachloride, and the reaction of dichlorophosphoric acid with thionyl chloride. google.comgoogle.com A notable advancement was the development of a method involving the reaction between phosphoryl chloride and an alkoxy phosphoryl dichloride, which offered improved yields. google.com
Early research focused on understanding its fundamental properties and reactions. It was observed that pyrophosphoryl chloride distills with some decomposition at ordinary pressures and reacts with water and organic compounds containing hydroxyl groups. atomistry.com
Modern research has expanded the applications of pyrophosphoryl chloride. It is now recognized as a versatile reagent in organic synthesis. For example, it is used as a reductive chlorinating agent in the one-pot synthesis of the antipsychotic drug quetiapine. tandfonline.com It is also employed in the synthesis of nucleosides, where it acts as a phosphorylating agent. lookchem.comexsyncorp.com Furthermore, its ability to effect intramolecular acylation has been explored, providing a method for the synthesis of cyclic ketones. scispace.commdpi.com
Interactive Data Tables
Physical and Chemical Properties of Pyrophosphoryl Chloride
| Property | Value |
| Molecular Formula | P₂O₃Cl₄ |
| Molar Mass | 251.76 g/mol |
| Appearance | Colorless, fuming liquid |
| Density | ~1.82 g/mL at 25°C |
| Boiling Point | 90 °C at 12 mmHg |
| Melting Point | < -50°C |
| Water Solubility | Reacts violently |
Data sourced from multiple references. atomistry.comlookchem.comchembk.comchemicalbook.com
Key Synthetic Reactions for Pyrophosphoryl Chloride
| Reactants | Reaction Conditions | Significance |
| Phosphorus trichloride (PCl₃) + Nitrogen dioxide (N₂O₂) | Oxidation | First reported synthesis. google.com |
| Phosphoryl chloride (POCl₃) + Water (H₂O) | Partial hydrolysis | Forms pyrophosphoryl chloride as an intermediate. atomistry.comgoogle.com |
| Phosphorus pentoxide (P₂O₅) + Phosphorus pentachloride (PCl₅) | Heating | A method for its preparation. google.comscispace.com |
| Dichlorophosphoric acid (HOPOCl₂) + Thionyl chloride (SOCl₂) | --- | Yields pyrophosphoryl chloride. google.com |
| Phosphoryl chloride (POCl₃) + Alkoxy phosphoryl dichloride | Vapor or liquid phase reaction | Offers improved yields over some prior art methods. google.com |
| Phosphoryl chloride (POCl₃) + Methanol (CH₃OH) | --- | A convenient laboratory preparation. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
chloro(phosphonooxy)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIXQVAVRYWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH3O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrophosphoryl Chloride: Evolution and Current Approaches
Foundational Preparative Routes
The initial syntheses of pyrophosphoryl chloride were characterized by a variety of approaches, often with modest yields. These foundational methods laid the groundwork for subsequent refinements in its production.
Oxidation Reactions of Phosphorus Trichloride (B1173362) with Nitrogen Oxides
One of the earliest methods for preparing pyrophosphoryl chloride involves the oxidation of phosphorus trichloride (PCl₃) using nitrogen oxides, such as dinitrogen trioxide (N₂O₃) or dinitrogen tetroxide (N₂O₄). atomistry.com This reaction was first described in 1871. google.com The process involves passing dry dinitrogen tetroxide over the surface of freshly distilled phosphorus trichloride, which is cooled to -40°C and irradiated with UV light. lookchem.com This results in the formation of a dark red liquid. Subsequent fractional distillation allows for the separation of the products, which include phosphoryl chloride, pyrophosphoryl chloride, and other condensed species. lookchem.com However, this method is known for its low yield, typically around 17-25%. lookchem.comgoogle.com
Controlled Hydrolysis and Condensation Reactions of Phosphorus Oxychloride and Pentachloride
Pyrophosphoryl chloride can also be produced through the controlled hydrolysis of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com When phosphorus oxychloride is heated with a small amount of water in a sealed tube at 100°C, a mixture of phosphoryl, pyrophosphoryl, and metaphosphoryl chlorides is formed, which can then be separated by vacuum distillation. atomistry.com Similarly, the reaction of two moles of phosphorus pentachloride with three moles of water at 126°C under pressure also yields pyrophosphoryl chloride. atomistry.com The partial hydrolysis of phosphorus oxychloride is a scalable alternative, though it requires careful control of water stoichiometry to prevent over-hydrolysis. This method typically results in yields of around 10%. google.com
Another approach involves the reaction of dichlorophosphoric acid (HOPOCl₂), which can be obtained from the partial hydrolysis of phosphorus oxychloride or pentachloride, with phosphorus pentachloride in a 2:1 molar ratio. google.com This reaction is carried out in an inert liquid diluent like carbon tetrachloride at 10-25°C, followed by recovery of the pyrophosphoryl chloride via fractional vacuum distillation. google.com
Interactions of Phosphorus Pentoxide with Phosphorus Chlorides
The reaction between phosphorus pentoxide (P₄O₁₀) and phosphorus chlorides, particularly phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), represents a significant route to pyrophosphoryl chloride. google.com The reaction of phosphorus pentoxide with phosphorus pentachloride, which can be formed in situ from phosphorus trichloride and chlorine, is considered an excellent method for preparing pyrophosphoryl chloride. researchgate.netresearchgate.net Radiochemical studies have shown that the phosphorus atoms in the resulting pyrophosphoryl chloride originate from the phosphorus pentoxide. researchgate.netresearchgate.net This reaction is typically conducted under anhydrous conditions at temperatures between 150–180°C for 6–8 hours, yielding 70–75% of the product.
Heating phosphorus oxychloride with phosphorus pentoxide in a sealed tube also produces pyrophosphoryl chloride, which can be recovered by distillation. google.comrsc.org This method, however, has been reported to have a yield of about 30%. google.com
Thermal Decomposition Pathways of Dichlorophosphoric Acid
The thermal decomposition of dichlorophosphoric acid (HOPOCl₂) is another established method for synthesizing pyrophosphoryl chloride. google.com This decomposition can be carried out either by heating the acid by itself or in the presence of other phosphorus compounds such as phosphorus trichloride or phosphorus oxychloride. google.com A related process involves the reaction of dichlorophosphoric acid with thionyl chloride at temperatures between 20°C and 120°C. google.com In this reaction, it is believed that phosphoryl chloride is formed as an intermediate which then reacts with the remaining dichlorophosphoric acid to produce pyrophosphoryl chloride. google.com
Contemporary and High-Yield Synthetic Strategies
More recent research has focused on developing synthetic methods that offer higher yields and greater efficiency.
Reactions Involving Phosphoryl Chloride and Alkoxy Phosphoryl Dichlorides
A significant advancement in the synthesis of pyrophosphoryl chloride involves the reaction of phosphoryl chloride (POCl₃) with an alkoxy phosphoryl dichloride (ROP(O)Cl₂), where R is a lower alkyl group such as methyl or ethyl. google.com This method has been shown to produce yields of at least 70%. google.com The reaction is typically carried out at temperatures of at least 100°C, with a molar ratio of phosphoryl chloride to alkoxy phosphoryl dichloride of at least 3:1. google.com The reaction can be performed in either the vapor or liquid phase. google.com For instance, reacting methoxy (B1213986) phosphoryl dichloride with phosphoryl chloride in the vapor phase has demonstrated the importance of the reactant ratio on the yield. google.com Another approach involves treating phosphoryl chloride with half an equivalent of methanol, which also yields pyrophosphoryl chloride. wikipedia.org
Data Tables
Table 1: Summary of Foundational Synthetic Routes for Pyrophosphoryl Chloride
| Method | Reactants | Key Conditions | Reported Yield | Reference(s) |
| Oxidation of PCl₃ | Phosphorus trichloride, Dinitrogen tetroxide | -40°C, UV irradiation | ~17-25% | atomistry.comlookchem.comgoogle.com |
| Controlled Hydrolysis of POCl₃ | Phosphorus oxychloride, Water | 100°C, sealed tube | ~10% | atomistry.comgoogle.com |
| Controlled Hydrolysis of PCl₅ | Phosphorus pentachloride, Water | 126°C, under pressure | Not specified | atomistry.com |
| Reaction with PCl₅ | Dichlorophosphoric acid, Phosphorus pentachloride | 10-25°C, inert diluent | Not specified | google.com |
| Interaction with PCl₅ | Phosphorus pentoxide, Phosphorus pentachloride | 150–180°C, anhydrous | 70–75% | researchgate.net |
| Interaction with POCl₃ | Phosphorus pentoxide, Phosphorus oxychloride | Heating in a sealed tube | ~30% | google.com |
| Thermal Decomposition | Dichlorophosphoric acid | Heating | Not specified | google.com |
| Reaction with SOCl₂ | Dichlorophosphoric acid, Thionyl chloride | 20-120°C | ~40% | google.com |
Table 2: High-Yield Synthesis of Pyrophosphoryl Chloride
| Method | Reactants | Key Conditions | Reported Yield | Reference(s) |
| Reaction with Alkoxy Phosphoryl Dichloride | Phosphoryl chloride, Alkoxy phosphoryl dichloride | ≥ 100°C, Molar ratio POCl₃:ROP(O)Cl₂ ≥ 3:1 | ≥ 70% | google.com |
| Reaction with Methanol | Phosphoryl chloride, Methanol | Half an equivalent of methanol | Not specified | wikipedia.org |
Direct Phosphorylation of Amine Substrates
Pyrophosphoryl chloride is recognized as a phosphorylating agent, particularly in the synthesis of complex biological molecules like nucleosides. thermofisher.comchemimpex.com Its application involves the introduction of phosphate (B84403) groups into organic molecules, which can be crucial for their biological activity. chemimpex.com For instance, it is employed in the synthesis of nucleoside 5'-phosphates from unprotected nucleosides. researchgate.net In these reactions, the target for phosphorylation is typically the hydroxyl group of the sugar moiety.
However, the direct phosphorylation of simple amine substrates by pyrophosphoryl chloride is not a widely documented application. The reactivity of pyrophosphoryl chloride is often directed towards hydroxyl groups or in the generation of Vilsmeier-type reagents for formylation reactions. wikipedia.orgprimescholars.com In the context of nucleoside synthesis, which involves molecules containing both amine and hydroxyl functional groups, phosphorylation can sometimes occur as a side reaction on the nucleobase's amine groups. umich.edu Furthermore, attempts to directly phosphorylate certain complex amine-containing molecules, such as the cytokinin ribosyl zeatin, using pyrophosphoryl chloride have been reported as unsuccessful, necessitating alternative synthetic strategies. wur.nl
The primary utility of pyrophosphoryl chloride in this area remains the phosphorylation of unprotected ribonucleosides and their derivatives at the primary hydroxyl group. researchgate.net
Sustainable Synthesis Considerations for Pyrophosphoryl Chloride
The pursuit of green chemistry principles has influenced the evaluation of synthetic routes for key chemical reagents, including pyrophosphoryl chloride. Sustainability in this context considers factors such as yield, atom economy, the nature of reactants and byproducts, and energy consumption. Several methods for synthesizing pyrophosphoryl chloride have been developed, each with different environmental and efficiency profiles.
One established method is the controlled, partial hydrolysis of phosphoryl chloride (POCl₃). wikipedia.orgchemicalbook.com This process uses water as a reactant, which is an environmentally benign reagent, but it also generates hydrogen chloride (HCl) as a byproduct. chemicalbook.com Another route involves the reaction of phosphorus pentachloride (PCl₅) with phosphorus pentoxide (P₂O₅). researchgate.net A study using ³²P-labeled PCl₅ confirmed that the phosphorus atoms in the resulting pyrophosphoryl chloride originate from the phosphorus pentoxide, with the labeled phosphorus appearing almost entirely in the phosphoryl chloride byproduct. researchgate.net
A notable advancement is the reaction between phosphoryl chloride and an alkoxy phosphoryl dichloride, such as methoxy phosphoryl dichloride. google.com This method is reported to produce pyrophosphoryl chloride in yields as high as 70%, a significant improvement over some older methods, from readily available and inexpensive starting materials. google.com High yield is a cornerstone of sustainable synthesis as it maximizes the conversion of starting materials into the desired product. The use of pyrophosphoryl chloride as a reagent has also been described in the context of a "green" one-pot synthesis of the pharmaceutical quetiapine, highlighting the compound's role in environmentally conscious process development. researchgate.net
Table 1: Comparison of Selected Synthetic Methods for Pyrophosphoryl Chloride
| Synthetic Method | Reactants | Reported Conditions | Reported Yield | Sustainability Aspects |
|---|---|---|---|---|
| Partial Hydrolysis | Phosphoryl chloride, Water | Heat in a sealed tube at 100°C atomistry.com | Forms a mixture atomistry.com | Uses water, but produces HCl byproduct. chemicalbook.com |
| From P₂O₅ and PCl₅ | Phosphorus pentoxide, Phosphorus pentachloride | Not specified | "Excellent route" researchgate.net | Produces POCl₃ byproduct. researchgate.net |
Pyrophosphoryl Chloride as an Intermediate in Complex Reaction Sequences
Pyrophosphoryl chloride is not only a synthetic target but also a key transient species that forms during various chemical reactions. Its identification as an intermediate is crucial for understanding reaction mechanisms and controlling product distribution.
Intermediate Formation in Phosphoryl Chloride Hydrolysis
The hydrolysis of phosphoryl chloride (POCl₃) in moist air to phosphoric acid and hydrogen chloride is a well-known reaction. wikipedia.orgchemicalbook.com This conversion does not occur in a single step; rather, it proceeds through intermediates that can be isolated under controlled conditions. wikipedia.orgchemicalbook.com Pyrophosphoryl chloride (P₂O₃Cl₄) is a significant intermediate in this process. wikipedia.orgatomistry.com
When phosphoryl chloride is heated with a controlled amount of water (e.g., a tenth of its weight) in a sealed tube at 100°C, a mixture of phosphoric oxychlorides is formed. atomistry.com This mixture contains unreacted phosphoryl chloride, the intermediate pyrophosphoryl chloride, and metaphosphoryl chloride (PO₂Cl). atomistry.com These components can be separated by fractional distillation under reduced pressure, allowing for the isolation of pyrophosphoryl chloride. atomistry.com The formation can be represented by the following reaction:
2 POCl₃ + H₂O → O(POCl₂)₂ + 2 HCl chemicalbook.com
Role in Alcohol Chlorination Processes Catalyzed by Phosphoryl Chloride
Phosphoryl chloride is utilized as a dehydrating and chlorinating agent in organic synthesis. stackexchange.com In the context of converting alcohols to alkyl chlorides, the direct mechanism can be complex. It has been proposed that pyrophosphoryl chloride acts as an intermediate in the chlorination of alcohols by phosphoryl chloride. wikipedia.org This suggests that POCl₃ may first dimerize or react with a trace amount of water to form pyrophosphoryl chloride, which could then be the active chlorinating species.
This proposed role is part of a broader mechanistic landscape. For example, the chlorination of alcohols with POCl₃ is often conducted in the presence of dimethylformamide (DMF) or dimethylacetamide (DMAc). stackexchange.com Under these conditions, POCl₃ reacts with the amide solvent to form a Vilsmeier reagent, which is a potent electrophile and is believed to be the actual chlorinating agent in those systems. stackexchange.com The proposal of pyrophosphoryl chloride as an intermediate highlights the intricate reactivity of phosphoryl chloride and the potential for multiple reactive pathways depending on the specific reaction conditions.
Identification in Multi-component Phosphorus Compound Synthesis
The existence of pyrophosphoryl chloride is often observed in reaction systems containing multiple phosphorus compounds, either as a product, reactant, or intermediate in equilibrium with other species. The previously mentioned partial hydrolysis of POCl₃ is a prime example, yielding a mixture of three different phosphoric oxychlorides. atomistry.com
Further evidence of its role in multi-component systems comes from its own reactivity. Pyrophosphoryl chloride, when heated at atmospheric pressure, undergoes decomposition, which is believed to be a reversible reaction establishing an equilibrium with phosphoryl chloride and phosphorus pentoxide. atomistry.com
3 P₂O₃Cl₄ ⇔ 4 POCl₃ + P₂O₅ atomistry.com
Its interaction with other phosphorus halides also demonstrates its place in complex phosphorus systems. The reaction of pyrophosphoryl chloride with phosphorus pentachloride regenerates phosphoryl chloride, while its reaction with phosphorus pentabromide (PBr₅) yields a mixture of phosphorus oxychlorobromide products, including POBrCl₂ and POBr₃. atomistry.com These transformations underscore the role of pyrophosphoryl chloride as an integral, convertible component in the synthesis and reactions of various phosphorus compounds.
Mechanistic Insights into Pyrophosphoryl Chloride Reactivity
Elucidation of Pyrophosphoryl Anhydride (B1165640) Linkage Reactivity
The reactivity of the pyrophosphoryl anhydride linkage is central to the compound's utility as a phosphorylating and chlorinating agent. This bond is susceptible to cleavage by a variety of nucleophiles and hydrolytic pathways.
The reaction between pyrophosphoryl chloride and potent nucleophiles like Grignard reagents (R-Mg-X) demonstrates the preferential reactivity of the P-O-P anhydride bond. rsc.org The carbon atom of the Grignard reagent, acting as a strong nucleophile, attacks one of the electrophilic phosphorus atoms. This nucleophilic attack leads to the cleavage of the pyrophosphate bridge.
The mechanism proceeds through the formation of an unstable intermediate, which subsequently breaks down. The primary products of this reaction are dependent on the stoichiometry and reaction conditions. Typically, the reaction yields phosphinic acids or their derivatives after workup. nih.govnih.gov For instance, the reaction with perfluoroalkyl Grignard reagents has been shown to selectively produce bis(perfluoroalkyl)phosphonyl halides. nih.gov This selectivity underscores the targeted nature of the nucleophilic assault on the phosphorus centers of the pyrophosphoryl chloride molecule. The general tendency of Grignard reagents to react thoroughly with phosphoryl chlorides suggests a highly favorable reaction pathway. nih.gov
Table 1: Reaction of Pyrophosphoryl Chloride with Nucleophiles
| Nucleophile | Primary Site of Attack | Key Intermediate | Typical Products (after workup) |
|---|---|---|---|
| Grignard Reagents (RMgX) | Phosphorus atom | Unstable pentacoordinate phosphorus species | Phosphinic acids/halides |
| Carboxylic Acids (RCOOH) | Phosphorus atom | Mixed anhydride | Acyl chlorides, Cyclic ketones (intramolecular) mdpi.com |
Pyrophosphoryl chloride reacts with water in a stepwise hydrolysis process. The initial and most rapid step is the cleavage of the P-O-P anhydride bond. This reaction is analogous to the hydrolysis of other acid anhydrides and results in the formation of two molecules of dichlorophosphoric acid (HOPOCl₂).
Step 1: Anhydride Cleavage P₂O₃Cl₄ + H₂O → 2 HOPOCl₂
This initial hydrolysis can be controlled under specific conditions. In fact, the partial hydrolysis of phosphorus oxychloride is a known method for synthesizing pyrophosphoryl chloride, indicating that the reaction is an equilibrium process. google.com
The dichlorophosphoric acid formed is also unstable in water and undergoes further hydrolysis. The P-Cl bonds are sequentially replaced by hydroxyl (-OH) groups, releasing hydrogen chloride (HCl) gas. This process ultimately yields orthophosphoric acid (H₃PO₄).
Step 2: Hydrolysis of Dichlorophosphoric Acid HOPOCl₂ + 2 H₂O → H₃PO₄ + 2 HCl
Phosphoryl chloride (POCl₃) itself hydrolyzes in moist air, releasing phosphoric acid and fumes of hydrogen chloride, with pyrophosphoryl chloride being an identified intermediate in this conversion. wikipedia.org
Chlorination and Halogen Exchange Mechanisms
Pyrophosphoryl chloride participates in reactions that involve the transfer and exchange of chlorine atoms, particularly with other phosphorus halides. These reactions are often equilibrium-driven and are fundamental to the synthesis and interconversion of various phosphorus oxychlorides.
P₄O₁₀ + 6 PCl₅ → 5 P₂O₃Cl₄
This process highlights a regenerative relationship where a more highly chlorinated phosphorus species (PCl₅) is used to generate a specific phosphorus oxychloride. Similarly, pyrophosphoryl chloride can be prepared by reacting dichlorophosphoric acid with phosphorus pentachloride, further illustrating the interconnected chemistry of these compounds. google.com
The chemistry of pyrophosphoryl chloride is closely linked with other phosphorus halides and oxyhalides like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). For example, a process for producing pyrophosphoryl chloride involves contacting dichlorophosphoric acid with thionyl chloride or an excess of phosphoryl chloride at elevated temperatures. google.com These reactions suggest a complex equilibrium where chlorinating agents can facilitate the condensation of dichlorophosphoric acid into pyrophosphoryl chloride.
The interconversion between these species is often temperature-dependent. For instance, heating phosphorus oxychloride with phosphorus pentoxide can yield pyrophosphoryl chloride, demonstrating the formation of the anhydride from the simpler oxychloride. google.com
Advanced Phosphorylation Mechanisms
Beyond simple substitution, pyrophosphoryl chloride serves as a powerful reagent in more complex organic transformations by acting as an activating agent. Its high reactivity is harnessed to facilitate reactions that might otherwise require harsher conditions.
One prominent example is its use in intramolecular acylation reactions to form cyclic ketones from aryl aliphatic acids. mdpi.com In this mechanism, pyrophosphoryl chloride reacts with a carboxylic acid to form a mixed anhydride. This anhydride is a highly activated intermediate. The reactivity of this intermediate is so high that it can acylate activated aromatic rings without the need for a traditional Friedel-Crafts catalyst. mdpi.com The subsequent intramolecular cyclization proceeds via the ejection of the dichlorophosphate (B8581778) anion (PO₂Cl₂⁻), which is an excellent leaving group. mdpi.com
Pyrophosphoryl chloride is also employed as a reagent in Vilsmeier-Haack type reactions for the formylation of nucleophilic aromatic compounds. wikipedia.org In this context, it functions as a potent activator for dimethylformamide (DMF), generating the electrophilic Vilsmeier reagent in situ. This application showcases its role in facilitating carbon-carbon bond formation through a phosphorylation-activated pathway.
Detailed Mechanisms in Nucleoside and Oligonucleotide Phosphorylation
Pyrophosphoryl chloride serves as a potent phosphorylating agent for nucleosides and oligonucleotides, although its high reactivity requires controlled conditions. The mechanism leverages the electrophilicity of the phosphorus atoms. In a typical reaction, the primary 5'-hydroxyl group of a nucleoside acts as a nucleophile, attacking one of the phosphorus centers of pyrophosphoryl chloride.
This attack results in the displacement of a dichlorophosphate anion and the formation of a nucleoside 5'-phosphorodichloridate intermediate. This intermediate is highly reactive and can subsequently be hydrolyzed under buffered conditions to yield the corresponding nucleoside 5'-monophosphate.
A notable application involves the reaction of unprotected nucleosides with pyrophosphoryl chloride, which, after a buffered hydrolysis at pH 7, can lead to the formation of cyclic-2',3'-phosphonucleoside-5'-phosphates. umich.edu This procedure is effective for nucleosides like adenosine, cytidine, and guanosine. umich.edu The mechanism proceeds through the initial 5'-phosphorylation, followed by an intramolecular attack of the 2' or 3'-hydroxyl group on the newly introduced phosphate (B84403) moiety, leading to cyclization.
The reactivity of pyrophosphoryl chloride is analogous to, but often stronger than, that of phosphoryl chloride (POCl₃), which is commonly used in the Yoshikawa phosphorylation method. Procedures using phosphoryl chloride for phosphorylation at the 3'-hydroxyl group are conducted under mild conditions to preserve labile protecting groups. researchgate.net
Catalytic Roles in Promoting Phosphorylation Reactions
While pyrophosphoryl chloride is primarily a stoichiometric reagent that is consumed during the reaction, its role can be described as a potent promoter or activator for phosphorylation. It is not a catalyst in the classical sense, as it does not regenerate after each cycle. Instead, it facilitates the phosphoryl transfer by creating a highly activated intermediate.
Role in Electrophilic Activation and Substitution Reactions
Pyrophosphoryl chloride is a key reagent for generating highly electrophilic species, enabling reactions such as Vilsmeier-Haack formylation and intramolecular acylations.
Mechanisms of Vilsmeier-Haack Formylation and Glyoxylation
Pyrophosphoryl chloride is an effective reagent for the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) or related acyl group onto electron-rich aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org
The mechanism involves two main stages:
Formation of the Vilsmeier Reagent : Pyrophosphoryl chloride reacts with a substituted amide, such as N,N-dimethylformamide (DMF) for formylation, or N,N-dimethyloxamide for glyoxylation. The oxygen atom of the amide attacks a phosphorus center of pyrophosphoryl chloride, leading to the formation of a highly reactive chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comwikipedia.org The dichlorophosphate group serves as an excellent leaving group in this activation step.
Electrophilic Aromatic Substitution : The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring, forming a sigma complex. A base (often the displaced amide) removes a proton to restore aromaticity, yielding an iminium ion intermediate.
Hydrolysis : In the final step, aqueous workup hydrolyzes the iminium ion to furnish the corresponding aryl aldehyde (from formylation) or aryl glyoxylic acid derivative (from glyoxylation). jk-sci.com
The Vilsmeier reagent is a relatively weak electrophile, so this reaction is most effective on substrates with electron-donating groups, such as phenols and anilines. wikipedia.org
Intramolecular Acylation and Cyclization Reactions
Pyrophosphoryl chloride is a powerful reagent for effecting intramolecular acylation of aryl-aliphatic acids to produce cyclic ketones, a process that often proceeds without the need for a traditional Friedel-Crafts catalyst. researchgate.netmdpi.com This method provides a simple and effective alternative to other condensing agents like polyphosphoric acid or aluminum chloride. researchgate.netscispace.com
The accepted mechanism proceeds via the formation of a mixed anhydride intermediate:
The carboxylic acid group of the substrate attacks one of the electrophilic phosphorus atoms of pyrophosphoryl chloride.
This leads to the formation of a highly reactive mixed carboxylic-dichlorophosphoric anhydride, with the elimination of a dichlorophosphate anion (PO₂Cl₂⁻) as a good leaving group. researchgate.net
The activated acyl group is then susceptible to intramolecular electrophilic attack by the appended electron-rich aromatic ring.
This cyclization step forms the new carbon-carbon bond, and subsequent loss of a proton re-establishes aromaticity, yielding the final cyclic ketone. researchgate.net
This method has been successfully applied to synthesize various cyclic ketones. For instance, 2-benzylbenzoic acid can be cyclized to anthrone (B1665570) in excellent yield, and 4-phenylbutyric acid is converted to its corresponding cyclic ketone efficiently. mdpi.comscispace.com The reaction conditions are generally mild, and the workup is straightforward. mdpi.com
Table 1: Examples of Intramolecular Acylation Reactions Promoted by Pyrophosphoryl Chloride
| Starting Material | Product | Yield (%) |
|---|---|---|
| 2-Benzylbenzoic acid | Anthrone | 95 |
| 4-Phenylbutyric acid | α-Tetralone | 92 |
| 3-Phenoxybenzoic acid | Xanthone | 85 |
| 2-(4-Methylbenzoyl)benzoic acid | 2-Methylanthraquinone | 75 |
This table presents data derived from research on the intramolecular acylation of various aryl-aliphatic acids using pyrophosphoryl chloride as the cyclodehydrating agent. researchgate.net
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Pyrophosphoryl chloride | P₂O₃Cl₄ |
| Phosphoryl chloride | POCl₃ |
| Adenosine | C₁₀H₁₃N₅O₄ |
| Cytidine | C₉H₁₃N₃O₅ |
| Guanosine | C₁₀H₁₃N₅O₅ |
| Titanium tetrachloride | TiCl₄ |
| N,N-Dimethylformamide (DMF) | C₃H₇NO |
| N,N-Dimethyloxamide | C₄H₈N₂O₂ |
| Aluminum chloride | AlCl₃ |
| Polyphosphoric acid | H(n+2)P(n)O(3n+1) |
| 2-Benzylbenzoic acid | C₁₄H₁₂O₂ |
| Anthrone | C₁₄H₁₀O |
| 4-Phenylbutyric acid | C₁₀H₁₂O₂ |
| α-Tetralone | C₁₀H₁₀O |
| 3-Phenoxybenzoic acid | C₁₃H₁₀O₃ |
| Xanthone | C₁₃H₈O₂ |
| 2-(4-Methylbenzoyl)benzoic acid | C₁₅H₁₂O₃ |
| 2-Methylanthraquinone | C₁₅H₁₀O₂ |
| 2-(4-Chlorobenzoyl)benzoic acid | C₁₄H₉ClO₃ |
Applications of Pyrophosphoryl Chloride in Diverse Chemical Synthesis
Synthesis of Organophosphorus Compounds
Pyrophosphoryl chloride is a key intermediate and reagent in the production of a wide array of organophosphorus compounds, which have significant industrial applications. chemimpex.comgoogle.com Its reactivity allows for the efficient introduction of phosphorus-containing moieties into organic substrates. chemimpex.com
Pyrophosphoryl chloride is utilized as a precursor in the synthesis of various phosphoryl esters and derivatives of phosphoric acid. exsyncorp.comexsyncorp.com It reacts with alcohols and phenols to form dichlorophosphoryl esters, which are valuable intermediates themselves. The reaction involves the cleavage of the P-O-P bond and subsequent phosphorylation of the organic hydroxyl group. This method provides a direct route to complex phosphate (B84403) esters that are otherwise difficult to synthesize. The general reactivity makes it a cornerstone reagent for creating tailored phosphoric acid derivatives for diverse chemical applications. exsyncorp.com
Table 1: Examples of Reactions involving Pyrophosphoryl Chloride
| Reactant(s) | Reagent | Product Type | Application Area |
| Alcohols, Phenols | Pyrophosphoryl chloride | Phosphoric acid esters/derivatives | Chemical Synthesis |
| Nucleophilic aromatic compounds | Pyrophosphoryl chloride | Formylated/Glyoxylated aromatics | Vilsmeier Reactions wikipedia.orgfishersci.fi |
| Protected Nucleosides | Pyrophosphoryl chloride | Phosphorylated nucleosides | Biomolecular Synthesis exsyncorp.comexsyncorp.com |
| Pentaerythritol, Amines | Pyrophosphoryl chloride (via P oxychloride) | Spiro Phosphorus-Nitrogen compounds | Flame Retardants frontiersin.org |
The compound serves as a fundamental building block for more intricate organophosphorus structures. exsyncorp.comexsyncorp.com Its bifunctional nature, with two POCl₂ groups linked by an oxygen atom, allows it to be used in reactions that build complex molecular frameworks. wikipedia.org For example, it is employed in Vilsmeier-Haack formylation and glyoxylation reactions of nucleophilic aromatic compounds, demonstrating its role beyond simple phosphorylation. wikipedia.orgfishersci.fi Researchers leverage its unique reactivity to construct specialized organophosphorus molecules that are integral to pharmaceuticals and agrochemicals. chemimpex.com
Pyrophosphoryl chloride is instrumental in synthesizing precursors for high-performance materials. chemimpex.com It is a key reagent in the development of organophosphorus compounds used as flame retardants, plasticizers, and resins. exsyncorp.comexsyncorp.com
Flame Retardants : Phosphorus-containing compounds are highly effective as flame retardants, particularly for epoxy resins and polyvinyl chloride (PVC). frontiersin.orgresearchgate.net Pyrophosphoryl chloride can be used to synthesize reactive flame-retardant curing agents. For instance, novel spiro phosphorus-based flame retardants can be prepared using phosphorus oxychloride (a related compound) and other reagents to create a molecule that acts as a co-curing agent for epoxy resins, enhancing their fire resistance through char formation. frontiersin.org The incorporation of phosphorus-based molecules imparts self-extinguishing properties to polymers. atlantis-press.com
Plasticizers : It is also used to create phosphorus-containing plasticizers for polymers like PVC. These plasticizers not only improve the flexibility and workability of the material but also confer flame retardancy, a dual function that is highly desirable in many applications. chemimpex.comresearchgate.net A novel phosphorus-containing flame retardant plasticizer (PFRP) derived from castor oil has been synthesized to replace traditional plasticizers, offering improved fire safety. researchgate.net
Biomolecular Synthesis and Functionalization
In the field of biotechnology and pharmacology, pyrophosphoryl chloride's ability to act as a phosphorylating agent is of paramount importance, particularly in the synthesis of nucleosides and their derivatives. exsyncorp.comexsyncorp.comfishersci.fi
Phosphorylation is a critical step in the chemical synthesis of oligonucleotides, the building blocks of DNA and RNA. nsf.gov Pyrophosphoryl chloride and related reagents like phosphorus oxychloride are effective phosphorylating agents for introducing phosphate groups onto nucleosides. exsyncorp.comnih.govresearchgate.net This process is fundamental for forming the phosphodiester backbone of oligonucleotides. nih.gov Modern chemical methods allow for the synthesis of oligonucleotide triphosphates of any sequence, which is essential for various applications in biotechnology. nsf.gov The phosphorylation reaction must be conducted under mild conditions to avoid degrading the sensitive nucleoside molecules while efficiently adding the phosphate moiety, a role for which phosphorus-based chlorides are well-suited. nih.govresearchgate.net
Table 2: Applications in Biomolecule Synthesis
| Application | Role of Phosphorylating Agent | Target Molecule | Significance |
| Oligonucleotide Synthesis | Forms phosphodiester backbone | Protected Nucleosides | Creation of synthetic DNA/RNA nsf.govnih.gov |
| Antiviral Drug Development | Activates nucleoside analogs | Nucleoside Analogs | Converts prodrugs to active triphosphate form nih.govnih.gov |
Nucleoside analogs are a cornerstone of antiviral therapy, used to treat infections caused by viruses like HIV, hepatitis, and herpes. biorxiv.orgmdpi.com For these analogs to be effective, they must be converted within the host cell into their active triphosphate form. nih.govnih.gov This bioactivation is accomplished by cellular or viral kinases. nih.gov
The chemical synthesis and derivatization of these analogs often require a phosphorylation step to create prodrugs, such as nucleoside monophosphate prodrugs, which can more easily enter cells and bypass the often slow first phosphorylation step. mdpi.com Reagents like pyrophosphoryl chloride serve as phosphorylating agents in the laboratory to synthesize these modified nucleosides or their intermediates. exsyncorp.comexsyncorp.com By adding phosphate groups or creating derivatives that are readily phosphorylated in vivo, these strategies enhance the potency and bioavailability of antiviral drugs, making them more effective at inhibiting viral replication. nih.govmdpi.com
Preparation of Modified Nucleoside Bisphosphates
Pyrophosphoryl chloride has proven to be an effective reagent for the phosphorylation of nucleosides to yield nucleoside 3'(2'),5'-bisphosphates. A straightforward and rapid procedure utilizing pyrophosphoryl chloride allows for the preparation of these bisphosphates in nearly quantitative yields. This method is particularly valuable as it is applicable to a wide range of nucleosides, including those with modifications on the base and sugar moieties mdpi.com.
The resulting nucleoside 3',5'-bisphosphates are crucial substrates for enzymes like T4 RNA ligase, which facilitates the attachment of a single modified residue to the 3' end of oligoribonucleotides mdpi.com. This enzymatic incorporation allows for the precise placement of modified nucleotides within an oligonucleotide sequence. The synthesis of oligoribonucleotides containing modified nucleosides, many of which are fluorescent, is of significant interest for various physical and biochemical studies mdpi.com.
The general applicability and high efficiency of the pyrophosphoryl chloride method simplify the synthesis of these important biological tools, which would otherwise be more complex to obtain.
Reagent in Targeted Organic Transformations
Beyond its role in nucleotide synthesis, pyrophosphoryl chloride is a valuable reagent in a range of targeted organic transformations, demonstrating its utility in the construction of complex organic molecules.
Reductive Chlorination of Specific Organic Substrates (e.g., Quetiapine Precursors)
The use of pyrophosphoryl chloride in this context offers a more environmentally benign approach compared to traditional chlorinating agents. The one-pot nature of the synthesis, where multiple reaction steps are carried out in the same vessel, further enhances the efficiency and sustainability of the process for producing this important pharmaceutical agent mdpi.com.
Facilitation of Friedel-Crafts Reactions
Pyrophosphoryl chloride has been demonstrated to be an effective reagent for promoting intramolecular Friedel-Crafts acylation reactions, leading to the formation of cyclic ketones google.comgoogle.com. This method provides a significant advantage over classical Friedel-Crafts reactions as it often proceeds without the need for a traditional Lewis acid catalyst, such as aluminum chloride google.comgoogle.com.
The reaction is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate when pyrophosphoryl chloride reacts with a carboxylic acid. This reactive intermediate can then undergo an intramolecular electrophilic aromatic substitution to yield the cyclized ketone product. This approach has been successfully applied to the cyclization of various aryl- and aroyl-aliphatic acids to produce compounds like anthrones and anthraquinones in good yields google.comgoogle.com.
The reaction conditions are generally mild, and the workup procedure is straightforward, making this a valuable method for the synthesis of polycyclic ketone systems. Below is a table summarizing the yields of some cyclic ketones prepared using pyrophosphoryl chloride.
| Starting Material | Product | Yield (%) |
| o-Benzyl-benzoic acid | Anthrone (B1665570) | 95 |
| 4-Phenylbutyric acid | α-Tetralone | 85 |
| 3-Phenylpropionic acid | 1-Indanone | 40 |
| o-Benzoyl-benzoic acid | Anthraquinone | 90 |
This data is compiled from research on the intramolecular acylation of aryl- and aroyl-aliphatic acids by the action of pyrophosphoryl chloride.
Formation of Acylals and Related Derivatives
While less documented than its other applications, pyrophosphoryl chloride is also recognized as a reagent capable of facilitating the formation of acylals, also known as geminal diacetates. Acylals are valuable protecting groups for aldehydes and can also serve as intermediates in various organic syntheses.
The formation of acylals typically involves the reaction of an aldehyde with a carboxylic anhydride. Pyrophosphoryl chloride can act as an activator in this transformation, though the detailed mechanism and scope of its use for this specific purpose are not as extensively reported as its other applications. Its reactive nature suggests it can promote the formation of the necessary electrophilic species for the reaction to proceed.
Analytical and Spectroscopic Characterization in Pyrophosphoryl Chloride Research
Vibrational Spectroscopy for Structural Elucidation (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural analysis of pyrophosphoryl chloride. It provides direct insight into the covalent bonds within the molecule by measuring their characteristic vibrational frequencies. The spectrum of pyrophosphoryl chloride is distinguished by specific absorption bands corresponding to the stretching and bending motions of its key functional groups: the phosphoryl (P=O) group, the pyrophosphate (P-O-P) bridge, and the phosphorus-chlorine (P-Cl) bonds.
These vibrational modes are fundamental for confirming the identity of pyrophosphoryl chloride and for studying its interactions in chemical reactions. For instance, a shift in the P=O stretching frequency can indicate coordination to a Lewis acid or participation in hydrogen bonding.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| P=O Stretch (ν P=O) | 1250 - 1350 | Strong |
| Asymmetric P-O-P Stretch (νₐₛ P-O-P) | 900 - 1000 | Strong |
| Symmetric P-O-P Stretch (νₛ P-O-P) | 700 - 800 | Medium-Weak |
| P-Cl Stretch (ν P-Cl) | 500 - 600 | Strong |
Nuclear Magnetic Resonance Spectroscopy for Phosphorus Systems (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy of the phosphorus-31 (³¹P) nucleus is an exceptionally informative technique for studying phosphorus-containing compounds like pyrophosphoryl chloride. wikipedia.org Due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus, ³¹P NMR spectra are typically sharp and relatively straightforward to interpret. wikipedia.org The chemical shift (δ) provides detailed information about the electronic environment of the phosphorus atoms.
For pyrophosphoryl chloride, O(POCl₂)₂, the two phosphorus atoms are chemically equivalent, resulting in a single resonance in the proton-decoupled ³¹P NMR spectrum. The chemical shift is referenced to an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. wikipedia.org The phosphorus atoms in pyrophosphoryl chloride are in a +5 oxidation state and are bonded to electronegative oxygen and chlorine atoms, which influences the observed chemical shift. The resonance for pyrophosphoryl chloride appears in a region characteristic of phosphorus(V) oxyhalides.
The precise chemical shift value is a sensitive indicator of the molecular structure and can be used to distinguish pyrophosphoryl chloride from related compounds such as phosphoryl chloride (POCl₃) and polyphosphates.
| Compound | Formula | Typical Chemical Shift (δ, ppm) vs. 85% H₃PO₄ |
|---|---|---|
| Phosphoryl chloride | POCl₃ | +2 to +5 |
| Phosphoryl chloride, pyro | P₂O₃Cl₄ | -5 to -15 |
| Phosphate (B84403) Anion | [PO₄]³⁻ | +6.0 ucsb.edu |
| Phosphorus pentachloride | PCl₅ | -80 ucsb.edu |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of pyrophosphoryl chloride through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, a molecule is ionized and then breaks apart into characteristic fragment ions.
The molecular ion peak [P₂O₃Cl₄]⁺ corresponds to the intact molecule and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound (approximately 250 g/mol , depending on the isotope). Due to the presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion and any chlorine-containing fragments appear as a cluster of peaks with a distinctive isotopic pattern, which serves as a key diagnostic feature.
The fragmentation of pyrophosphoryl chloride is dominated by the cleavage of the relatively weak P-O-P anhydride (B1165640) bond and the loss of chlorine atoms. The observation of a prominent fragment ion corresponding to [POCl₂]⁺ is a strong indicator of the pyrophosphoryl structure. This fragment arises from the symmetrical cleavage of the central P-O-P bond. Other significant fragments can result from the sequential loss of chlorine atoms from the molecular ion or from the [POCl₂]⁺ fragment.
| Ion Formula | Proposed Structure | m/z (for ³¹P, ¹⁶O, ³⁵Cl) | Significance |
|---|---|---|---|
| [P₂O₃Cl₄]⁺ | Molecular Ion | 250 | Confirms Molecular Weight |
| [P₂O₃Cl₃]⁺ | [M - Cl]⁺ | 215 | Loss of a chlorine atom |
| [POCl₂]⁺ | Phosphoryl dichloride cation | 117 | Major fragment from P-O-P cleavage |
| [POCl]⁺ | [POCl₂ - Cl]⁺ | 82 | Loss of chlorine from [POCl₂]⁺ |
X-ray Crystallography of Pyrophosphoryl Chloride Derivatives and Adducts
While pyrophosphoryl chloride is a liquid under standard conditions, X-ray crystallography provides the most definitive structural information for its solid derivatives and adducts. nih.govwikipedia.org This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it. wikipedia.org The resulting structural data, including bond lengths, bond angles, and torsion angles, are crucial for understanding the compound's reactivity and intermolecular interactions.
Research has focused on the crystallographic analysis of adducts formed between phosphoryl halides and Lewis bases, such as 4-(dimethylamino)pyridine (DMAP). For example, the reaction of phosphoryl chloride (POCl₃) with DMAP can lead to the formation of ionic compounds like [(DMAP)₂PO₂]Cl. scispace.com The crystal structure of such adducts reveals a distorted tetrahedral geometry around the central phosphorus atom. scispace.com
By studying these crystalline derivatives, researchers can infer key structural parameters relevant to pyrophosphoryl chloride itself. For instance, the P-O and P-Cl bond lengths and the P-O-P bond angle in related pyrophosphate structures provide a benchmark for theoretical calculations and help to rationalize the chemical behavior of pyrophosphoryl chloride.
| Parameter | Compound | Value |
|---|---|---|
| Crystal System | [(DMAP)₂PO₂]Cl·CH₃CN scispace.com | Monoclinic |
| Space Group | P2₁/n | |
| P-O Bond Length (Å) | ~1.46 Å | |
| O-P-O Bond Angle (°) | ~120° |
Theoretical and Computational Investigations of Pyrophosphoryl Chloride
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are instrumental in elucidating the electronic structure and nature of chemical bonds within a molecule. For pyrophosphoryl chloride, which features a P-O-P bridge connecting two phosphoryl (-POCl₂) groups, these studies can reveal key information about bond lengths, bond angles, and the distribution of electron density.
The geometry of the pyrophosphoryl chloride molecule is centered around two tetrahedral phosphorus atoms, each bonded to two chlorine atoms, a terminal oxygen atom, and the bridging oxygen atom. nrochemistry.com Computational models would predict the bond lengths and angles for this molecule, which are expected to be influenced by the electronegativity of the constituent atoms and the steric hindrance between the chlorine atoms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. Computational studies can calculate the energies and visualize the spatial distribution of these orbitals. For pyrophosphoryl chloride, the HOMO is expected to be localized on the lone pairs of the oxygen and chlorine atoms, indicating their propensity to act as electron donors. Conversely, the LUMO is likely centered on the phosphorus atoms, highlighting their electrophilic nature and susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Table 1: Hypothetical Data Table of Calculated Electronic Properties of Pyrophosphoryl Chloride
| Property | Calculated Value | Method/Basis Set |
| P=O Bond Length | Data not available | DFT/B3LYP/6-311G(d,p) |
| P-Cl Bond Length | Data not available | DFT/B3LYP/6-311G(d,p) |
| P-O-P Bond Angle | Data not available | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | Data not available | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | Data not available | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Data not available | DFT/B3LYP/6-311G(d,p) |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and the characterization of transition states. This modeling provides a step-by-step understanding of the reaction mechanism.
Pyrophosphoryl chloride is known to be highly reactive, participating in reactions such as hydrolysis and the Vilsmeier-Haack reaction. nrochemistry.com Reaction pathway modeling could elucidate the mechanisms of these processes at a molecular level.
In the context of the Vilsmeier-Haack reaction, pyrophosphoryl chloride can act as a halogenating agent. nrochemistry.com Theoretical modeling could investigate the reaction between pyrophosphoryl chloride and a substituted amide to form the Vilsmeier reagent. This would involve calculating the energetics of the bond-forming and bond-breaking processes and identifying the key transition state.
Table 2: Hypothetical Data Table of Calculated Activation Energies for Pyrophosphoryl Chloride Reactions
| Reaction | Reactants | Transition State Structure | Activation Energy (kcal/mol) |
| Hydrolysis (first step) | P₂O₃Cl₄ + H₂O | Data not available | Data not available |
| Vilsmeier Reagent Formation | P₂O₃Cl₄ + Dimethylformamide | Data not available | Data not available |
Computational Approaches to Predict Reactivity and Selectivity
Computational models can go beyond explaining known reactivity and can be used to predict the behavior of a molecule in different chemical environments. For pyrophosphoryl chloride, these approaches can forecast its reactivity towards various nucleophiles and predict the selectivity of its reactions.
The electrophilicity of the phosphorus centers in pyrophosphoryl chloride is a key determinant of its reactivity. Computational methods can quantify this electrophilicity through various descriptors, such as the global electrophilicity index (ω), which is derived from the electronic chemical potential and chemical hardness. By calculating this index, the reactivity of pyrophosphoryl chloride can be compared to that of other electrophiles.
Furthermore, local reactivity descriptors, such as the Fukui functions or the dual descriptor, can be calculated to predict which sites within the pyrophosphoryl chloride molecule are most susceptible to nucleophilic or electrophilic attack. These calculations would likely confirm that the phosphorus atoms are the primary electrophilic sites.
In reactions where multiple products are possible, computational modeling can be used to predict the selectivity. By calculating the activation energies for the different reaction pathways leading to the various products, the most favorable pathway, and therefore the major product, can be identified. For example, in reactions with unsymmetrical nucleophiles, these calculations could predict whether the nucleophile will attack one of the two non-equivalent phosphorus atoms.
Table 3: Hypothetical Data Table of Calculated Reactivity Descriptors for Pyrophosphoryl Chloride
| Descriptor | Calculated Value | Interpretation |
| Global Electrophilicity Index (ω) | Data not available | Indicates overall electrophilic character |
| Fukui Function f+(P) | Data not available | Predicts susceptibility of phosphorus to nucleophilic attack |
| Fukui Function f-(O, Cl) | Data not available | Predicts susceptibility of oxygen/chlorine to electrophilic attack |
Future Directions and Emerging Research Avenues for Pyrophosphoryl Chloride
Novel Catalytic Applications in Organic Synthesis
Pyrophosphoryl chloride has long been employed as a reagent in organic synthesis, notably in Vilsmeier-Haack formylations and intramolecular acylation reactions. wikipedia.orgresearchgate.netcreative-proteomics.com In these reactions, it acts as an activator for substituted amides and carboxylic acids, respectively. google.comnih.gov The Vilsmeier-Haack reaction, for instance, utilizes a substituted formamide (B127407) and phosphoryl chloride (with pyrophosphoryl chloride as a proposed intermediate) to generate a Vilsmeier reagent, which then effects the formylation of electron-rich aromatic compounds. wikipedia.orgcreative-proteomics.com
Recent explorations are focused on expanding its catalytic utility. Research into its application for the synthesis of heterocyclic compounds is a promising area. Its ability to act as both a chlorinating and dehydrating agent makes it a candidate for catalyzing cyclization reactions to form various heterocyclic frameworks, which are pivotal structures in pharmaceuticals and agrochemicals.
Table 1: Selected Catalytic Applications of Pyrophosphoryl Chloride in Organic Synthesis
| Reaction Type | Role of Pyrophosphoryl Chloride | Substrate Examples | Product Examples |
| Intramolecular Acylation | Activates carboxylic acids | Aryl- and aroyl-aliphatic acids | Cyclic ketones, anthrones, anthraquinones |
| Vilsmeier-Haack Formylation | Reagent for Vilsmeier reagent formation | Electron-rich arenes | Aryl aldehydes or ketones |
| Reductive Chlorination | Green chlorinating agent | Dibenzo[b,f] thermofisher.comresearchgate.netthiazepin-11(10H)-one | Quetiapine |
Integration in Green Chemistry Methodologies and Processes
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential. Pyrophosphoryl chloride is finding its place within this paradigm, most notably as a "green reductive chlorination agent." google.com A significant example is its use in the one-pot synthesis of the atypical antipsychotic drug Quetiapine. google.com This process boasts high atom economy, nearly quantitative yields, and simplified workup procedures, all hallmarks of a greener chemical process. google.com
Future research is anticipated to focus on several key areas to further integrate pyrophosphoryl chloride into green chemistry methodologies:
Solvent-Free Reactions: Exploring its use as a catalyst and reagent in solvent-free or low-solvent reaction conditions to minimize volatile organic compound (VOC) emissions.
Catalytic Dehydration: Investigating its efficacy as a recyclable catalyst for dehydration reactions, offering an alternative to more corrosive and hazardous reagents.
Atom Economy: Designing new synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry where pyrophosphoryl chloride's reactivity can be strategically employed.
Exploration in Materials Science for Advanced Functional Compounds
The synthesis of advanced functional materials with tailored properties is a cornerstone of modern materials science. Pyrophosphoryl chloride's ability to introduce phosphorus-containing moieties into various molecular structures makes it a valuable tool in this field. Organophosphorus compounds are integral to the development of flame retardants, plasticizers, and specialty polymers. researchgate.netkpi.ua
Emerging research is directed towards leveraging pyrophosphoryl chloride for the creation of novel functional materials:
Phosphorus-Containing Polymers: Its role as a precursor or cross-linking agent in the synthesis of phosphorus-containing polymers is an area of active investigation. These polymers often exhibit enhanced thermal stability and flame retardancy.
Surface Modification: The reactivity of pyrophosphoryl chloride could be harnessed for the surface modification of materials. By introducing phosphate (B84403) or phosphonate (B1237965) groups onto surfaces, properties such as adhesion, wettability, and biocompatibility can be tuned for specific applications.
Precursors for Advanced Ceramics: While not yet a widespread application, the potential exists to use pyrophosphoryl chloride in the synthesis of phosphorus-containing precursors for advanced ceramics, which could possess unique thermal and electronic properties.
Table 2: Potential Applications of Pyrophosphoryl Chloride in Materials Science
| Application Area | Potential Role of Pyrophosphoryl Chloride | Desired Material Properties |
| Flame Retardant Polymers | Monomer synthesis, cross-linking agent | Reduced flammability, enhanced thermal stability |
| Surface Functionalization | Introduction of phosphate/phosphonate groups | Improved adhesion, controlled wettability, biocompatibility |
| Advanced Ceramics | Precursor for phosphorus-doped ceramics | Unique thermal and electronic characteristics |
Expanding Applications in Bio-conjugation and Chemical Biology
While direct applications of pyrophosphoryl chloride in bioconjugation and chemical biology are not yet well-documented, its inherent reactivity as a phosphorylating agent suggests significant untapped potential. Phosphorylation is a fundamental biological process, and reagents that can mimic or facilitate this modification are of great interest.
Future research in this area could explore the following avenues:
Phosphitylation of Biomolecules: Investigating its use under controlled conditions for the phosphitylation of biomolecules such as peptides and oligonucleotides. This could offer a new tool for creating synthetic analogs of naturally phosphorylated molecules for research purposes.
Site-Selective Protein Modification: While challenging due to its high reactivity, research could focus on developing methodologies for the site-selective modification of proteins. This would require careful control of reaction conditions and potentially the use of protecting groups to achieve specificity.
Synthesis of Chemical Biology Probes: Pyrophosphoryl chloride could be employed in the synthesis of novel chemical probes containing phosphate or pyrophosphate moieties. These probes could be used to study the activity of enzymes involved in phosphorylation-dependent signaling pathways.
The exploration of pyrophosphoryl chloride in these advanced fields is still in its nascent stages. However, its fundamental reactivity as a phosphorylating and chlorinating agent provides a strong foundation for future innovations that could have a significant impact on organic synthesis, sustainable chemistry, materials science, and our understanding of biological systems.
Q & A
Basic: What are the recommended methods for synthesizing and purifying pyrophosphoryl chloride in laboratory settings?
Pyrophosphoryl chloride is typically synthesized via controlled chlorination of phosphoryl compounds. For instance, reacting α-phosphoryl sulfoxides with sulfuryl chloride under anhydrous conditions at 0°C yields dichloro sulfides, though side products like monochloro derivatives may form . Purification often involves vacuum distillation to remove excess reagents and column chromatography to isolate the target compound. Purity can be verified using ³¹P-NMR to detect residual phosphoryl intermediates .
Advanced: How can researchers mitigate the hygroscopic nature of pyrophosphoryl chloride during experimental procedures?
Due to its hygroscopicity, pyrophosphoryl chloride must be handled under inert atmospheres (e.g., argon or nitrogen gloveboxes). Storage in flame-dried glassware with molecular sieves is recommended. For reactions, pre-drying solvents (e.g., CH₂Cl₂) over CaH₂ and using syringe techniques to minimize air exposure are critical. Post-reaction, quenching with dry alcohols or amines ensures safe disposal of residual reagent .
Basic: What spectroscopic techniques are most effective for characterizing pyrophosphoryl chloride and its derivatives?
Advanced: How can researchers resolve contradictions in reported reaction yields of pyrophosphoryl chloride derivatives?
Discrepancies often arise from variations in chlorination agents or stoichiometry. For example, using sulfuryl chloride vs. benzoyl chloride alters the ratio of mono- to dichloro products . Systematic optimization of molar ratios (e.g., 1:2 for dichloro derivatives) and real-time ³¹P-NMR monitoring can clarify reaction pathways. Additionally, kinetic studies at controlled temperatures (0°C vs. RT) reduce side reactions .
Application-Focused: What role do phosphoryl chloride derivatives play in perovskite optoelectronics?
Phosphoryl chloride additives like BOPCl enhance quasi-2D perovskite LED performance by modulating crystallization kinetics. BOPCl slows perovskite film growth, promoting high-n phase formation and reducing defects. Studies report a 20.82% maximum external quantum efficiency (EQE) with BOPCl, compared to 15% in controls .
| Parameter | BOPCl-Modified Device | Control Device |
|---|---|---|
| EQE (max) | 20.82% | 15.0% |
| Average EQE | ~20% (50 devices) | ~12% |
| Crystallinity | High-n phases dominant | Mixed phases |
Methodological: How should researchers address data variability in phosphoryl chloride reaction assays?
- Replicates : Perform triplicate measurements to account for pipetting errors or instrument drift .
- Normalization : Use internal standards (e.g., spiked phosphate buffers) to correct for matrix effects .
- Dilution : For samples exceeding calibration ranges, dilute in anhydrous acetonitrile and re-analyze, adjusting for dilution factors .
Safety: What decomposition products of pyrophosphoryl chloride pose risks, and how can they be monitored?
Thermal decomposition releases POCl₃, HCl, and Cl₂ gas, which are toxic and corrosive. Real-time gas monitoring via FT-IR or GC-MS is advised during high-temperature reactions. Mitigation includes scrubbers for acidic gases and PPE (nitrile gloves, face shields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
